molecular formula C7H6N2O4 B12901134 1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione CAS No. 88999-95-5

1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione

Cat. No.: B12901134
CAS No.: 88999-95-5
M. Wt: 182.13 g/mol
InChI Key: QKMPESGMJHLIDI-UHFFFAOYSA-N
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Description

1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of furo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione consists of a furan ring fused to a pyrimidine ring, with three keto groups at positions 2, 4, and 7, and a methyl group at position 1.

Preparation Methods

The synthesis of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione can be achieved through various synthetic routes. One common method involves the reaction of substituted aromatic or heteroaromatic aldehydes with barbituric acid, ethyl acetoacetate, hydrazine hydrate, and ammonium acetate in water under ultrasonic conditions . This catalyst-free, one-pot multicomponent reaction offers several advantages, including shorter reaction times, high yields, and eco-friendly conditions.

Another method involves the refluxing of an ethanolic solution of the starting materials with phenyl hydrazine, leading to the formation of the desired compound . This method also provides good yields and is relatively straightforward.

Chemical Reactions Analysis

1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the keto groups can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or water, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis, thereby reducing the growth of cancer cells.

Comparison with Similar Compounds

1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione can be compared with other similar compounds, such as:

The uniqueness of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione lies in its specific substitution pattern and the presence of multiple keto groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

88999-95-5

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

1-methyl-5H-furo[3,4-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C7H6N2O4/c1-9-4-3(2-13-6(4)11)5(10)8-7(9)12/h2H2,1H3,(H,8,10,12)

InChI Key

QKMPESGMJHLIDI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(COC2=O)C(=O)NC1=O

Origin of Product

United States

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